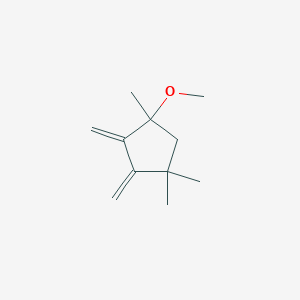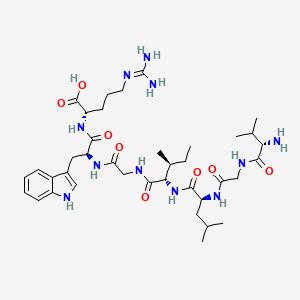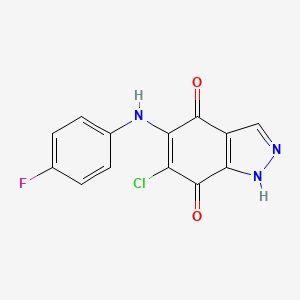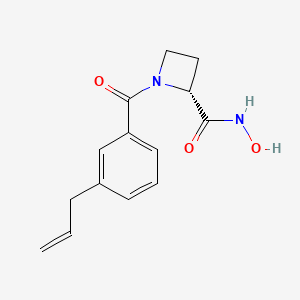![molecular formula C13H12N2OS2 B12612121 1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one CAS No. 872201-31-5](/img/structure/B12612121.png)
1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one is an organic compound characterized by the presence of two pyridine rings connected via a sulfanyl group to a central propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one typically involves the reaction of pyridine-4-thiol with 1,3-dibromopropan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromine atoms, leading to the formation of the desired product.
Reaction Conditions:
Reagents: Pyridine-4-thiol, 1,3-dibromopropan-2-one
Solvent: Typically anhydrous ethanol or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Often a base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of pyridine-4-thiol and 1,3-dibromopropan-2-one are handled in industrial reactors.
Optimization: Reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反应分析
Types of Reactions
1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions often require a catalyst such as iron or aluminum chloride and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
科学研究应用
1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one involves its interaction with molecular targets through its sulfanyl and pyridine groups. These interactions can modulate various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It can bind to cellular receptors, influencing signal transduction pathways and cellular responses.
DNA Intercalation: The pyridine rings can intercalate into DNA, potentially affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
1,3-Bis[(pyridin-3-yl)sulfanyl]propan-2-one: Similar structure but with pyridine rings at the 3-position.
1,3-Bis[(pyridin-2-yl)sulfanyl]propan-2-one: Pyridine rings at the 2-position.
1,3-Bis[(pyridin-4-yl)oxy]propan-2-one: Similar compound with oxy groups instead of sulfanyl groups.
Uniqueness
1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one is unique due to the specific positioning of the pyridine rings and the presence of sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
872201-31-5 |
|---|---|
分子式 |
C13H12N2OS2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
1,3-bis(pyridin-4-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C13H12N2OS2/c16-11(9-17-12-1-5-14-6-2-12)10-18-13-3-7-15-8-4-13/h1-8H,9-10H2 |
InChI 键 |
XUXMJCFPRWFUNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1SCC(=O)CSC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)


![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)

![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

